2-(Bromomethyl)allyl acetate
Description
Structure
3D Structure
Properties
Molecular Formula |
C6H9BrO2 |
|---|---|
Molecular Weight |
193.04 g/mol |
IUPAC Name |
2-(bromomethyl)prop-2-enyl acetate |
InChI |
InChI=1S/C6H9BrO2/c1-5(3-7)4-9-6(2)8/h1,3-4H2,2H3 |
InChI Key |
DPOILGYLOSVIMV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OCC(=C)CBr |
Origin of Product |
United States |
Synthetic Strategies and Methodologies for 2 Bromomethyl Allyl Acetate and Analogous α Bromomethyl Allylic Esters
Synthesis from Morita-Baylis-Hillman Adducts
The conversion of Morita-Baylis-Hillman adducts, specifically α-methylene-β-hydroxyesters, into α-bromomethyl allylic esters is a primary route for their synthesis. This transformation typically involves the substitution of the allylic hydroxyl group with a bromine atom.
Direct Bromination Protocols
Several reagent systems have been established for the direct bromination of the allylic alcohol functionality in MBH adducts. These methods vary in their conditions, stereoselectivity, and substrate scope.
Magnesium Bromide/Acetic Anhydride (MgBr₂/Ac₂O): While more commonly associated with the stereoselective synthesis of (Z)-β-bromo Baylis–Hillman ketones where MgBr₂ acts as both a Lewis acid promoter and a bromine source, this combination can be adapted for the bromination of allylic alcohols. organic-chemistry.org The Lewis acidity of MgBr₂ activates the hydroxyl group for substitution.
Lithium Bromide/Sulfuric Acid (LiBr/H₂SO₄): A highly efficient and general method for preparing (Z)-2-(bromomethyl)-2-alkenoates involves treating α-methylene-β-hydroxyesters with a combination of lithium bromide and sulfuric acid in acetonitrile (B52724) at room temperature. scielo.brscite.ai This protocol is advantageous as it uses inexpensive reagents and avoids the direct use of gaseous or aqueous hydrobromic acid. scielo.br The reaction is sensitive to the stoichiometry of the reagents; an optimized ratio of 2.0 equivalents of LiBr to 2.5 equivalents of H₂SO₄ provides excellent conversion in a short time. scielo.br
N-Bromosuccinimide/Dimethyl Sulfide (B99878) (NBS/DMS): The combination of N-Bromosuccinimide (NBS) and dimethyl sulfide (DMS) forms a sulfonium (B1226848) complex that is effective for substituting allylic hydroxyl groups with bromine under mild conditions. manac-inc.co.jp A key advantage of this method is that it typically does not affect existing carbon-carbon double bonds within the molecule. manac-inc.co.jp
Phosphorus Tribromide (PBr₃): Phosphorus tribromide is a classic reagent for converting primary and secondary alcohols into the corresponding alkyl bromides. This reagent can be applied to MBH adducts to replace the allylic hydroxyl group. The reaction generally proceeds with high yields. scispace.com
Hydrobromic Acid/Sulfuric Acid (HBr/H₂SO₄): The direct use of aqueous hydrobromic acid (e.g., 48% HBr) is an effective method for converting MBH alcohols to the corresponding bromides. scispace.com In some cases, sulfuric acid is used as a catalyst. However, concentrated sulfuric acid can oxidize HBr to bromine (Br₂), which can lead to unwanted side reactions, so conditions must be carefully controlled. quora.com
| Reagent System | Typical Conditions | Key Advantages | Notable Outcomes/Selectivity |
|---|---|---|---|
| LiBr/H₂SO₄ | Acetonitrile, Room Temperature | Inexpensive, avoids HBr gas, high yield | High (Z)-stereoselectivity scielo.brscite.ai |
| NBS/DMS | - | Mild conditions, does not affect C=C bonds | Forms a sulfonium complex intermediate manac-inc.co.jp |
| PBr₃ | - | Classic, high-yield conversion of alcohols | General applicability scispace.com |
| HBr/H₂SO₄ | Aqueous HBr, often with H₂SO₄ catalyst | Direct conversion | Can produce high yields of (Z)-isomers scispace.com |
Stereoselective Approaches to (Z)- and (E)-Allyl Bromides from α-Methylene-β-hydroxyesters
The geometry of the double bond in α-bromomethyl allylic esters is crucial for their subsequent use in synthesis. Consequently, methods that control the stereochemical outcome are highly valuable.
The aforementioned LiBr/H₂SO₄ protocol has been demonstrated to be highly stereoselective, yielding predominantly the (Z)-allylic bromides from various MBH adducts. scielo.brscite.ai This stereoselectivity is a significant feature of this particular method.
Conversely, achieving the (E)-isomer often requires a different synthetic strategy. While direct bromination of MBH adducts typically favors the Z-isomer, E-stereoselective syntheses can be achieved through alternative transformations. For instance, an expedient and stereoselective synthesis of functionalized (E)-trisubstituted allylic boronates can be accomplished via the direct borylation of Morita–Baylis–Hillman alcohols. rsc.org These allylic boronates can then serve as precursors to other E-configured allylic compounds.
Radical Bromination Methodologies (e.g., N-Bromosuccinimide-Mediated Radical Chain Mechanisms)
Radical bromination offers an alternative pathway to allylic bromides, proceeding through a different mechanism than the direct substitution of alcohols. The most common method is the Wohl-Ziegler reaction, which uses N-Bromosuccinimide (NBS) as the bromine source. wikipedia.orgorganic-chemistry.org
The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, or by irradiation with light. wikipedia.org The key to the success of the Wohl-Ziegler reaction is that NBS maintains a very low, constant concentration of molecular bromine (Br₂) in the reaction medium. masterorganicchemistry.comlibretexts.org This low concentration disfavors the ionic electrophilic addition of bromine to the double bond and instead promotes the radical chain mechanism at the allylic position. masterorganicchemistry.com
The mechanism proceeds via the following steps:
Initiation: Homolytic cleavage of the initiator or the N-Br bond produces a small number of bromine radicals (Br•).
Propagation:
A bromine radical abstracts an allylic hydrogen atom from the substrate, forming a resonance-stabilized allylic radical and hydrogen bromide (HBr). libretexts.org
The HBr reacts with NBS to generate a molecule of Br₂. libretexts.org
The allylic radical then reacts with the newly formed Br₂ to yield the allylic bromide product and another bromine radical, which continues the chain reaction. masterorganicchemistry.com
This method is particularly useful for substrates that are sensitive to the acidic or ionic conditions of direct substitution methods.
Metal-Mediated Halogenation Techniques (e.g., Zinc-Mediated Routes)
Metal-mediated reactions provide another set of tools for synthesizing and manipulating α-bromomethyl allylic esters and related compounds. Zinc, in particular, has been employed in several key transformations.
Zinc-promoted reduction of 2-(bromomethyl)alkenoates, which are themselves derived from Baylis-Hillman adducts, can be used to synthesize (E)-2-methylacrylates with good yield and high stereoselectivity. organic-chemistry.org Furthermore, zinc-mediated Barbier-type allylation of aldehydes and imines with compounds like 3-bromomethyl-5H-furan-2-one or 4-bromocrotonates demonstrates the utility of zinc in forming C-C bonds with these types of brominated substrates. nih.govrsc.org These reactions often proceed efficiently in aqueous media, highlighting a green chemistry aspect. rsc.org The formation of organozinc reagents from allylic halides is a well-established process that offers good functional group tolerance compared to more reactive organometallic counterparts like Grignard or organolithium reagents. researchgate.net
Palladium-Catalyzed Coupling in the Synthesis of Related Haloenol Esters with Allyl Acetate (B1210297)
While not a direct synthesis of 2-(bromomethyl)allyl acetate, palladium-catalyzed coupling reactions represent a sophisticated method for creating structurally related haloenol esters. A notable example is the regio- and stereoselective coupling of haloalkynes with allyl acetate. This reaction, catalyzed by a palladium(II) acetate/4,4'-dimethoxy-2,2'-bipyridine system, provides a convenient route to (Z)-β-haloenol acetates in good yields under mild conditions.
The proposed mechanism involves:
trans-Acetoxypalladation of the haloalkyne to form an alkenyl palladium intermediate.
Carbopalladation of this intermediate with allyl acetate.
β-Heteroatom elimination to furnish the final (Z)-β-haloenol acetate product and regenerate the palladium catalyst.
This methodology demonstrates the power of palladium catalysis in constructing complex and stereodefined olefinic systems related to the target compounds.
Integrated One-Pot Synthesis Protocols
One-pot syntheses are highly desirable in organic chemistry as they improve efficiency by reducing the number of workup and purification steps, saving time and resources. In the context of MBH adducts and their derivatives, several one-pot protocols have been developed.
For example, a one-pot synthesis of Morita-Baylis-Hillman adducts directly from alcohols has been reported. organic-chemistry.org This process involves an initial oxidation of the alcohol to an aldehyde, which then undergoes an in-situ MBH reaction without being isolated. organic-chemistry.org Similarly, a one-pot approach for synthesizing aza-MBH adducts has been developed through the zinc-mediated allylation of imines with 4-bromocrotonates, which involves a subsequent isomerization. nih.gov These examples showcase the potential for developing integrated, multi-step sequences to access complex molecules like this compound and its analogs from simpler precursors in a single reaction vessel.
Considerations for Industrial Scale Production and Optimization of Synthetic Efficiency
The transition from laboratory-scale synthesis to industrial production of this compound and analogous α-bromomethyl allylic esters necessitates a thorough evaluation of process parameters to ensure safety, economic viability, and sustainability. Key considerations revolve around process intensification, selection of raw materials, reaction conditions, and downstream processing to optimize synthetic efficiency.
Process Intensification
A significant trend in modern chemical manufacturing is the shift from traditional batch or semi-batch processes to continuous-flow systems. mdpi.comcetjournal.it This strategy, known as process intensification, offers substantial advantages for the synthesis of specialty chemicals like α-bromomethyl allylic esters.
Enhanced Safety: Many synthetic routes to these compounds involve highly exothermic reactions. Continuous-flow reactors, with their high surface-area-to-volume ratio, allow for superior temperature control, minimizing the risk of thermal runaways. cetjournal.it This is particularly crucial when handling potentially unstable reagents or intermediates. The smaller reactor volumes (hold-ups) in continuous systems inherently reduce the amount of hazardous material present at any given time, leading to an intrinsically safer process. cetjournal.it
Improved Efficiency and Reproducibility: Continuous processing allows for precise control over reaction parameters such as temperature, pressure, residence time, and stoichiometry. This leads to more consistent product quality, higher yields, and reduced byproduct formation compared to batch reactors, where localized concentration and temperature gradients can be problematic. mdpi.com
Reduced Footprint and Costs: Continuous reactors are typically much smaller than batch reactors of equivalent production capacity, leading to lower capital and operational costs. mdpi.com The potential for automation and reduced manual handling further contributes to economic efficiency.
Selection of Reagents and Catalytic Systems
The choice of starting materials and catalysts is paramount for an industrially feasible process, directly impacting cost, atom economy, and environmental footprint.
Brominating Agents: While N-Bromosuccinimide (NBS) is a common laboratory reagent for allylic bromination due to its selectivity, its industrial use can be limited by its high cost and poor atom economy. masterorganicchemistry.com Alternative methods, such as the reaction of an appropriate allyl alcohol with hydrogen bromide or phosphorus tribromide, may be more cost-effective. nih.govresearchgate.net Another industrially relevant strategy is halogen exchange, reacting an allyl chloride with a metal bromide like sodium bromide in an aprotic polar solvent. google.com This approach can be highly efficient, with the added benefit that the solvent can often be recycled after distillation of the product. google.com
Esterification/Acetoxylation Catalysis: For the esterification step, conventional processes often use homogeneous acid catalysts, which can be corrosive and difficult to separate from the product mixture. mdpi.com Heterogeneous catalysts, such as ion-exchange resins or zeolites, offer a more sustainable alternative by simplifying catalyst recovery and reuse. mdpi.com For the synthesis of the allyl acetate precursor, the gas-phase acetoxylation of propene over a palladium catalyst is an advantageous industrial method, utilizing inexpensive feedstocks. wikipedia.org
The table below summarizes a comparison of different synthetic approaches, highlighting key parameters relevant to industrial-scale production.
Optimization of Reaction Conditions
Fine-tuning reaction parameters is critical to maximize the yield of the desired α-bromomethyl allylic ester while minimizing the formation of impurities.
Byproduct and Isomer Control: A significant challenge in the synthesis of allylic bromides is the potential for allylic rearrangements, which can lead to a mixture of isomeric products. masterorganicchemistry.com The formation of these isomers is often influenced by reaction temperature and time. Careful optimization and control, facilitated by continuous-flow systems, can favor the formation of the desired kinetic product over the thermodynamic, rearranged product.
Solvent Effects: In processes like halogen exchange, the choice of solvent is critical. Aprotic polar solvents such as N,N-dimethylformamide can facilitate smooth reactions at moderate temperatures (e.g., 40°C), leading to high yields of the desired allyl bromide with minimal by-products. google.com
The following table presents data from a patented industrial method for producing allyl bromide, a key structural analog, illustrating the impact of reaction conditions on yield.
Data adapted from a patented process for allyl bromide synthesis, demonstrating the influence of reagents and solvents on efficiency. google.com
Chemical Reactivity and Mechanistic Pathways of 2 Bromomethyl Allyl Acetate Derivatives
Nucleophilic Substitution Reactions of the Bromomethyl Moiety
The primary allylic bromide structure of the bromomethyl group makes it an excellent electrophile for nucleophilic substitution reactions. This reactivity is enhanced by the adjacent π-system of the double bond, which can stabilize the transition state.
2-(Bromomethyl)allyl acetate (B1210297) readily reacts with a variety of soft and hard nucleophiles, leading to the formation of new carbon-carbon and carbon-heteroatom bonds.
Nitrogen Nucleophiles (Amines): While direct S N 2 reaction of amines on the bromomethyl group is feasible, a predominant reaction pathway for allylic acetates involves palladium-catalyzed amination, often referred to as the Tsuji-Trost reaction. organic-chemistry.orgnih.gov In this process, a palladium(0) catalyst facilitates the substitution of the acetate group, forming a π-allyl palladium intermediate. This intermediate then reacts with a primary or secondary amine nucleophile to yield the corresponding allylic amine. nih.govorganic-chemistry.org Although the acetate is typically the leaving group in these catalyzed reactions, the high reactivity of the allylic bromide could lead to competitive reactions.
Sulfur Nucleophiles (Thiols, Thiosulfonates): Sulfur nucleophiles are highly effective for substitution reactions with allylic bromides. In reactions analogous to that of 2-(bromomethyl)allyl acetate, Morita-Baylis-Hillman (MBH) allyl bromides react smoothly with sodium arylthiosulfonates to produce a variety of functionalized allyl thiosulfonates in high yields. nih.govnih.gov This reaction proceeds readily without the need for a catalyst and tolerates a wide range of functional groups on both the allylic bromide and the thiosulfonate. nih.govnih.gov
Oxygen Nucleophiles (Alcohols): The reaction with alcohol nucleophiles can proceed via two main pathways. A classic Williamson ether synthesis would involve the alcohol, as an alkoxide, attacking the bromomethyl group to displace the bromide. Alternatively, under transition metal catalysis, alcohols can displace the acetate group in a Tsuji-Trost type allylic etherification. researchgate.net The choice of conditions dictates which leaving group is substituted.
Selenium Nucleophiles (Selenocyanates): The reaction of similar structures, such as 2-(bromomethyl)-1,3-thiaselenole, with potassium selenocyanate (B1200272) has been shown to proceed through a complex pathway involving rearrangements. nih.govscispace.com Instead of a direct substitution of the bromide, the reaction is initiated by the formation of a seleniranium intermediate. The nucleophilic attack of the selenocyanate anion can then lead to either a kinetically favored six-membered ring product via ring expansion or a thermodynamically favored five-membered ring product after a subsequent ring contraction. nih.gov This highlights the significant role that neighboring heteroatoms can play in directing the reaction mechanism.
The table below summarizes the outcomes of reactions with various nucleophiles on analogous allylic bromides.
| Nucleophile | Substrate Type | Reagent/Conditions | Product Type | Yield (%) |
| Sodium 4-methylbenzenesulfonothioate | Aryl-substituted MBH bromide | CH3CN, rt | Allyl thiosulfonate | 92% |
| Sodium benzenesulfonothioate | Heteroaryl-derived MBH bromide | CH3CN, rt | Allyl thiosulfonate | 65% |
| Sodium 4-methylbenzenesulfonothioate | Cinnamyl bromide | CH3CN, rt | Allyl thiosulfonate | 90% |
| Potassium Selenocyanate | 2-(bromomethyl)-1,3-thiaselenole | DMF, rt, 24h | 1,3-thiaselenol-2-ylmethyl selenocyanate | 99% |
Data derived from analogous reactions reported in the literature. nih.govnih.gov
Nucleophilic substitution on allylic systems can proceed through two competitive bimolecular mechanisms: the direct substitution at the α-carbon (S N 2) and the substitution at the γ-carbon with a concomitant double bond shift (S N 2'). nih.govresearchgate.net
S N 2 Mechanism: This is a direct, one-step displacement of the leaving group (bromide) by the nucleophile at the carbon atom to which the leaving group is attached (the α-carbon). masterorganicchemistry.comlibretexts.org For this compound, a primary allylic halide, the S N 2 pathway is generally favored due to the low steric hindrance at the electrophilic carbon. nih.govresearchgate.net The reaction proceeds through a backside attack, resulting in an inversion of configuration if the carbon were chiral.
S N 2' Mechanism: In this pathway, the nucleophile attacks the terminal carbon of the allyl system (the γ-carbon), while the π-electrons of the double bond shift, and the leaving group is expelled from the α-carbon. dalalinstitute.com This concerted process is also bimolecular. The S N 2' pathway can become competitive or even dominant if the S N 2 pathway is sterically hindered at the α-position. nih.gov While the bromomethyl group in this compound is not highly hindered, the use of bulky nucleophiles can increase the likelihood of the S N 2' pathway.
Quantum chemical studies on simple allylic systems (H₂C=CHCH₂Y) confirm that for most combinations of nucleophiles and leaving groups, the aliphatic S N 2 pathway has a lower activation energy and is therefore preferred. nih.govresearchgate.net The S N 2' pathway consistently involves more significant molecular distortion during activation, making it energetically less favorable unless steric factors at the α-carbon are substantial. nih.gov
The competition between S N 2 and S N 2' pathways directly impacts the regiochemical outcome of the reaction.
Direct Substitution (S N 2): Attack at the bromomethyl carbon leads to the direct substitution product, where the nucleophile is attached to the methylene (B1212753) group, and the allyl acetate structure is retained. This is typically the major product with less sterically demanding nucleophiles.
Allylic Rearrangement (S N 2'): Attack at the γ-carbon of the double bond results in a rearranged product. For this compound, this would lead to a product where the nucleophile is attached to the carbon bearing the acetate group, and the double bond shifts to the terminal position.
The regioselectivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of catalysts. For instance, in palladium-catalyzed substitutions, the regiochemistry is controlled by the nature of the π-allyl palladium intermediate and is often directed to the more substituted or less substituted end of the allyl system depending on the ligands and other reaction parameters. nih.gov In the reaction of a 2-bromo Pd-π-allyl complex with malonate, nucleophilic attack occurs at the terminal position, but the presence of acetate ions can redirect the attack to the central carbon. nih.gov Similarly, as seen with selenocyanate, intramolecular participation of neighboring groups can lead to complex rearrangements, resulting in products that are not formed from simple S N 2 or S N 2' attacks. nih.govscispace.com
Transformations Involving the Allyl Ester Functionality
The allyl acetate group can be selectively transformed, leaving the bromomethyl moiety intact for subsequent reactions or vice versa.
Direct oxidation of the allyl ester functionality to a carboxylic acid or aldehyde is not a common transformation. Typically, the ester is first converted to the corresponding allylic alcohol, which can then be readily oxidized.
Hydrolysis to Alcohol: The acetate group is first removed by hydrolysis to yield 2-(hydroxymethyl)allyl alcohol.
Oxidation of Alcohol: The resulting primary allylic alcohol can be oxidized to either an aldehyde or a carboxylic acid using appropriate reagents. A copper-catalyzed aerobic oxidation can be merged with a subsequent chlorite oxidation (Lindgren oxidation) to convert allylic alcohols directly to carboxylic acids. Alternatively, using milder oxidizing agents like manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) allows for the selective oxidation to the corresponding α,β-unsaturated aldehyde. A variety of oxidizing agents are available for the conversion of aldehydes to carboxylic acids, including potassium permanganate (KMnO₄) and chromic acid. chemistrysteps.com
The conversion of the allyl ester to an allylic alcohol is a fundamental transformation that can be achieved through hydrolysis or direct reduction.
Hydrolysis: The most straightforward method is the hydrolysis of the ester. This can be accomplished under acidic or basic conditions. Acid-catalyzed hydrolysis, using mineral acids like sulfuric acid, is an equilibrium process that converts the allyl acetate into allyl alcohol and acetic acid. wikipedia.orggoogle.com Base-mediated hydrolysis (saponification) using reagents like sodium hydroxide is an irreversible process that yields the allyl alcohol and a carboxylate salt.
Reduction with Hydride Reagents: The ester group can be directly reduced to the primary alcohol using powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this transformation, readily reducing esters to alcohols. commonorganicchemistry.com Other reagents like diisobutylaluminium hydride (DIBAL-H) can also be used, sometimes offering greater selectivity. researchgate.net These reductions are typically high-yielding and proceed under mild conditions. researchgate.net
The following table summarizes common methods for the conversion of esters to alcohols.
| Reagent | Solvent | Conditions | Product |
| H₂O, H₂SO₄ (cat.) | - | Heat | Allylic Alcohol |
| 1. NaOH, H₂O2. H₃O⁺ | - | Heat, then Acid Workup | Allylic Alcohol |
| Lithium Aluminum Hydride (LiAlH₄) | THF or Et₂O | 0 °C to rt, then Workup | Allylic Alcohol |
| Diisobutylaluminium Hydride (DIBAL-H) | CH₂Cl₂ or Toluene | -78 °C, then Workup | Allylic Alcohol |
Palladium-Catalyzed Orthogonal Deprotection Strategies
The allyl acetate group is a valuable protecting group for carboxylic acids, removable under mild conditions using palladium catalysis, a process often referred to as the Tsuji-Trost reaction. organic-chemistry.orgwikipedia.orgacsgcipr.org This methodology offers a significant advantage in the synthesis of complex molecules where multiple protecting groups are present, enabling selective deprotection without affecting other sensitive functionalities. This selectivity is the cornerstone of orthogonal protection strategies.
In the context of a bifunctional molecule like this compound, a palladium catalyst can be employed to chemoselectively cleave the allyl ester linkage while leaving the bromomethyl group intact for subsequent transformations. The catalytic cycle, known as the Tsuji-Trost mechanism, proceeds through several key steps: wikipedia.orgnrochemistry.com
Coordination: A zerovalent palladium catalyst, typically Pd(PPh₃)₄, coordinates to the double bond of the allyl group, forming a η² π-allyl-Pd(0) complex. organic-chemistry.org
Oxidative Addition: The palladium atom then undergoes oxidative addition into the carbon-oxygen bond of the ester. This step involves the expulsion of the acetate leaving group and results in the formation of a cationic η³ π-allylpalladium(II) intermediate. organic-chemistry.orgnrochemistry.com
Nucleophilic Attack: A soft nucleophile, often a scavenger like a secondary amine or a β-dicarbonyl compound, attacks the π-allyl complex. organic-chemistry.org This regenerates the Pd(0) catalyst and releases the deprotected carboxylate as an anion.
The control of chemoselectivity is crucial when other reactive sites are present. For a substrate containing an allylic acetate and an aryl halide, the reaction pathway can be directed by the choice of reagents and conditions. nih.gov For instance, to favor the deprotection of the allyl acetate, conditions are chosen that promote the oxidative ionization of the allyl ester over the oxidative addition into the carbon-bromine bond. Conversely, to favor a reaction at an aryl halide (like a Suzuki-Miyaura coupling), an aryl iodide might be used, as it undergoes oxidative addition to Pd(0) more rapidly than the allylic acetate can ionize. nih.gov This principle of tunable reactivity allows for the strategic and orthogonal deprotection of the acetate group in this compound, freeing the carboxylic acid functionality while preserving the bromomethyl handle for future synthetic operations.
| Parameter | Description | Typical Reagents/Conditions |
|---|---|---|
| Pd(0) Catalyst | The active catalytic species that initiates the reaction. | Pd(PPh₃)₄, [Pd₂(dba)₃] with phosphine (B1218219) ligands. wikipedia.org |
| Ligand | Influences the reactivity, stability, and selectivity of the catalyst. | Triphenylphosphine (B44618) (PPh₃), Trost ligands. wikipedia.org |
| Nucleophilic Scavenger | Traps the allyl group after cleavage, regenerating the Pd(0) catalyst. | Morpholine (B109124), dimedone, tributyltin hydride, formic acid. acsgcipr.org |
| Solvent | Affects solubility and reaction rates. | THF, CH₂Cl₂, Acetonitrile (B52724). |
Pericyclic and Cycloaddition Reactions
The alkene moiety within this compound serves as a reactive partner in various pericyclic reactions, including Diels-Alder and 1,3-dipolar cycloadditions. These reactions are powerful tools for constructing cyclic and heterocyclic systems.
Diels-Alder Cycloadditions in Oligomerization Processes
The Diels-Alder reaction, a [4+2] cycloaddition, is a cornerstone of synthetic chemistry for the formation of six-membered rings. researchgate.net In polymer and materials science, this reaction is employed to create linear or cross-linked polymers. softroboticstoolkit.comscilit.com A bifunctional molecule such as this compound is a prime candidate for such processes.
In a hypothetical oligomerization or polymerization scheme, the allyl group of this compound can function as the dienophile, reacting with a monomer containing a 1,3-diene functionality (e.g., a bis-furan or bis-cyclopentadiene derivative). The reaction would proceed via a concerted mechanism to form a six-membered ring, linking the monomer units together. This step-growth polymerization would result in an oligomer or polymer chain where the backbone is formed by the newly created cyclohexene rings.
A key feature of this approach is that the bromomethyl and acetate functionalities are carried into the resulting polymer structure as pendant groups. The bromomethyl group, in particular, represents a latent reactive site. After the initial oligomerization, these groups can be utilized for subsequent cross-linking reactions (e.g., by reaction with a diamine or dithiol) or for grafting other molecules onto the polymer backbone, allowing for the synthesis of complex macromolecular architectures. While the Diels-Alder reaction is a well-established polymerization technique, specific studies detailing the use of this compound as the dienophile in oligomerization processes are not widely reported in the surveyed literature.
1,3-Dipolar Cycloadditions with Reactive Dipolarophiles
The Huisgen 1,3-dipolar cycloaddition is a powerful method for synthesizing five-membered heterocyclic rings from a 1,3-dipole and a dipolarophile (typically an alkene or alkyne). organic-chemistry.orgwikipedia.org The double bond in this compound can act as a dipolarophile, reacting with a variety of 1,3-dipoles to form functionalized heterocyclic structures.
The reactivity in these cycloadditions is often governed by frontier molecular orbital (FMO) theory. mdpi.com The electron-withdrawing nature of the adjacent acetate group can influence the energy of the LUMO of the alkene, making it susceptible to attack by the HOMO of the 1,3-dipole. Common 1,3-dipoles that could react with this compound include:
Nitrile Oxides (R-C≡N⁺-O⁻): Reaction with a nitrile oxide, typically generated in situ from an oxime, would yield an isoxazoline ring. beilstein-journals.org
Azides (R-N₃): Cycloaddition with an organic azide (B81097) would lead to a triazoline ring, which may be unstable and rearrange or eliminate nitrogen depending on the substitution pattern. nih.gov
Nitrones (R₂C=N⁺(R)-O⁻): Reaction with a nitrone would produce an isoxazolidine ring. mdpi.com
In each case, the resulting heterocyclic product would retain the bromomethyl and acetate functionalities, providing a scaffold for further synthetic elaboration. The regioselectivity of the cycloaddition—determining which end of the dipole bonds to which carbon of the alkene—would be influenced by both steric and electronic factors of the specific 1,3-dipole used. wikipedia.org
Radical Processes and Associated Mechanisms
Beyond ionic and pericyclic pathways, this compound and related allyl carboxylates can engage in radical reactions, opening up unique avenues for functionalization that are complementary to traditional methods.
Phosphine-Catalyzed 1,2-Radical Migration (RaM) in Allyl Carboxylates
Recent research has unveiled a novel photoinduced, phosphine-catalyzed 1,3-carbobromination of allyl carboxylates. nih.govnih.gov This transformation allows for the formal addition of a carbon-centered radical and a bromine atom across the π-system in a 1,3-fashion, a process not readily achievable through conventional methods. nih.govresearchgate.net
The proposed mechanism is a non-chain radical pathway initiated by visible light:
EDA Complex Formation: The phosphine catalyst (e.g., bis(diphenylphosphino)methane, dppm) and a radical precursor (e.g., ethyl bromodifluoroacetate) form an electron donor-acceptor (EDA) complex.
Radical Generation: Upon photoexcitation, the EDA complex undergoes single-electron transfer (SET), generating an alkyl radical and a bromo-phosphine radical species.
Radical Addition: The newly formed alkyl radical adds to the double bond of the allyl carboxylate.
1,2-Radical Migration (RaM): The resulting secondary alkyl radical undergoes a 1,2-migration of the carboxylate group. This key step, reminiscent of the Surzur-Tanner rearrangement, translocates the radical center to form a more stable tertiary radical intermediate. nih.gov
Bromine Atom Transfer: The tertiary radical is then trapped by the bromo-phosphine radical species, which transfers a bromine atom to yield the final 1,3-carbobromination product and regenerate the phosphine catalyst.
This methodology demonstrates broad functional group tolerance and has been applied to the late-stage modification of complex molecules. nih.govacs.org
| Component | Details and Scope |
|---|---|
| Allyl Carboxylate | A wide range of allyl benzoates, pivalates, and acetates are tolerated. Substrates derived from primary, secondary, and tertiary alcohols are effective. |
| Radical Precursor | Primarily activated alkyl bromides, such as ethyl bromodifluoroacetate and other polyfluoroalkyl bromides. |
| Phosphine Catalyst | Bis(diphenylphosphino)methane (dppm) is often the optimal catalyst. |
| Light Source | Visible light (e.g., blue LEDs) is used to initiate the reaction via excitation of the EDA complex. |
| Key Mechanistic Step | 1,2-Radical Migration (RaM) of the carboxylate group is crucial for the observed 1,3-difunctionalization. |
Cesium Carbonate-Mediated Radical Sulfonylation
The incorporation of sulfonyl groups is of great interest in medicinal and materials chemistry. Radical sulfonylation provides a direct method for forming carbon-sulfur bonds. While cesium carbonate (Cs₂CO₃) is primarily known as a mild base in organic synthesis, wikipedia.orgresearchgate.netchemicalbook.com its role can extend to mediating or promoting radical pathways.
In a potential radical sulfonylation of this compound, cesium carbonate could play a crucial role as a base to generate the active sulfonylating agent. For example, it can deprotonate a sulfonyl precursor like a tosylhydrazide or react with an arylsulfonyl chloride in the presence of a radical initiator system. A plausible pathway could involve the following:
Generation of Sulfinate Salt: Cesium carbonate reacts with an arylsulfinic acid to form a cesium sulfinate salt. Cesium salts are known for their high solubility in organic solvents. wikipedia.org
Oxidative Generation of Sulfonyl Radical: The soluble sulfinate salt is oxidized (chemically or electrochemically) to generate a sulfonyl radical (ArSO₂•).
Radical Addition: The sulfonyl radical adds to the double bond of this compound to form a carbon-centered radical intermediate.
Radical Propagation/Termination: This intermediate can then be trapped by a hydrogen atom donor or another radical species to yield the final product.
Addition-Fragmentation Chain Transfer in Polymer Chemistry
While specific studies focusing solely on this compound in Addition-Fragmentation Chain Transfer (AFCT) polymerization are not extensively detailed in the provided search results, the principles of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a key type of AFCT, can be applied to understand its potential behavior. RAFT polymerization is a powerful technique for synthesizing polymers with controlled molecular weights and narrow polydispersities. The process relies on a RAFT agent, typically a thiocarbonylthio compound, to mediate the polymerization via a degenerative chain transfer mechanism.
Allyl monomers are generally considered less reactive in radical polymerizations compared to vinyl monomers like acrylates or styrenes. However, RAFT polymerization has been successfully employed for the polymerization of allylic monomers. For instance, the controlled polymerization of allyl methacrylate (B99206) (AMA) has been achieved using RAFT, where the polymerization proceeds selectively through the more reactive methacrylate double bonds, leaving the allyl groups intact as pendant functionalities in the polymer side-chains. This selectivity allows for the synthesis of well-defined polymers with reactive allyl groups that can be further modified post-polymerization.
The success of RAFT polymerization of allylic monomers is dependent on the choice of the RAFT agent. The Z group of the RAFT agent (C(=S)S-Z) is crucial in activating the thiocarbonyl bond towards radical addition and stabilizing the resulting adduct radical. For highly reactive monomers like vinyl acetate, which is structurally related to the acetate portion of this compound, xanthates and dithiocarbamates are effective RAFT agents because they have lower chain transfer activity and destabilize the adduct radical, promoting fragmentation.
The general mechanism of RAFT polymerization involves a series of steps:
Initiation: A radical initiator generates a propagating radical.
Chain Transfer: The propagating radical adds to the RAFT agent, forming an intermediate radical.
Fragmentation: This intermediate radical fragments, releasing a new radical (the R group of the RAFT agent) that can initiate a new polymer chain.
Re-initiation: The newly formed radical initiates the polymerization of the monomer.
Equilibrium: A rapid equilibrium is established between the dormant and active polymer chains, allowing for controlled chain growth.
The presence of the bromomethyl group in this compound could potentially influence the polymerization kinetics and the stability of the resulting polymer. The bromine atom could act as a site for atom transfer radical polymerization (ATRP), another controlled radical polymerization technique, or participate in side reactions.
Rearrangement Reactions
Allylic rearrangements, also known as allylic shifts, are characteristic reactions of allyl compounds where the double bond shifts to an adjacent carbon atom. masterorganicchemistry.com This can occur through various mechanisms, with the SN2' (Substitution Nucleophilic Bimolecular with rearrangement) being a prominent pathway for compounds like this compound. nih.gov
In a typical S N 2 reaction, a nucleophile attacks the carbon atom bearing the leaving group. However, in an allylic system, the nucleophile can also attack the carbon atom at the opposite end of the double bond (the γ-position), leading to a concerted displacement of the leaving group and a shift of the double bond. nih.gov This is the S N 2' mechanism. The competition between S N 2 and S N 2' pathways is influenced by several factors, including the structure of the substrate, the nature of the nucleophile, the leaving group, and the reaction conditions. nih.gov For instance, bulky substituents at the α-carbon (the carbon bearing the leaving group) can sterically hinder the direct S N 2 attack and favor the S N 2' pathway. nih.gov
The reactivity of allylic halides and tosylates in S N 2 reactions is generally enhanced compared to their saturated counterparts. This is attributed to the stabilization of the transition state through hyperconjugation between the p-orbitals of the incoming nucleophile and the π-system of the allyl group.
An example of an allylic rearrangement can be seen in the reaction of 1-chloro-2-butene with sodium hydroxide, which yields a mixture of 2-buten-1-ol (from S N 2) and 3-buten-2-ol (from S N 2'). nih.gov In some cases, the rearranged product can be the major or even the exclusive product. For example, the reaction of 1-chloro-3-methyl-2-butene with sodium hydroxide gives 85% of the rearranged product, 2-methyl-3-buten-2-ol. nih.gov
Allylic bromination reactions can also be accompanied by rearrangement. The initial formation of an allylic radical can lead to a resonance-stabilized intermediate, and the subsequent reaction with a bromine source can occur at either end of the allylic system, resulting in a mixture of products. masterorganicchemistry.com This can be particularly favored when the rearranged product results in a more substituted and thus more stable double bond, following Zaitsev's rule. masterorganicchemistry.com
It is important to note that allylic rearrangements can also occur under S N 1 conditions, where the formation of a resonance-stabilized allylic carbocation intermediate allows for the nucleophile to attack at either electrophilic carbon, leading to a mixture of products. nih.gov
Allylic compounds, including halides like this compound, can be valuable precursors in the synthesis of heterocyclic systems, sometimes involving ring expansion or contraction rearrangements. These rearrangements are powerful tools for accessing structurally diverse and often complex heterocyclic scaffolds.
Ring Expansion:
Palladium-catalyzed rearrangements of allylic amines have been shown to enable a two-carbon ring expansion of 2-alkenyl pyrrolidines and piperidines to their corresponding azepane and azocane homologues. nih.gov This process is driven by electronic control of the palladium-promoted equilibria and can proceed with high enantioretention. nih.gov While this example involves an allylic amine, the principle of using an allylic functionality to facilitate a ring expansion is demonstrated.
The synthesis of seven-membered rings containing fused furan, indole, pyrrole, and thiophene (B33073) heterocycles can be achieved through the ring expansion of bicyclic heterocycles bearing an exocyclic double bond, promoted by hypervalent iodine reagents. acs.org
Ring Contraction:
Ring contraction reactions can also be utilized to synthesize smaller, often strained, heterocyclic or carbocyclic rings from larger ones. Photomediated one-atom ring contraction of α-acylated saturated heterocycles under blue-light irradiation is a method to extrude a heteroatom from a cyclic core. researchgate.net For instance, N-aryl azacycles can undergo this skeletal edit. researchgate.net
Another example is the Favorskii rearrangement of cyclic α-haloketones, which leads to ring-contracted carboxylic acid or ester products.
While direct examples of this compound undergoing these specific rearrangements to form heterocycles were not found in the search results, its structure contains the key allylic halide functionality that is often exploited in such transformations. For example, a molecule with an allyl halide type functionality can be used for late-stage transformations in the synthesis of three-dimensional ring-fused heterocycles. beilstein-journals.org The reaction of such a functionality with a nucleophile like sodium azide can proceed via an S N 2' type reaction, leading to a rearranged product. beilstein-journals.org
The reactivity of the aziridine ring, a three-membered heterocycle, is largely due to its ring strain, making it a good starting point for ring expansion reactions to synthesize larger heterocycles like azetidines, pyrrolidines, and piperidines. acs.org
While a classical "α-ester rearrangement" involving a 1,2-shift of an ester group via a radical mechanism is not a commonly cited named reaction, radical reactions involving esters can lead to rearranged products. The generation of radicals from ester functionalities, particularly through decarboxylation, is a well-established process.
N-hydroxyphthalimide (NHPI) esters are versatile radical precursors that can undergo a reductive decarboxylative fragmentation to generate a substrate radical. acs.org This process can be initiated under thermal, photochemical, or electrochemical conditions. acs.org The general mechanism involves the reduction of the NHPI ester, followed by N-O bond homolysis and decarboxylation to form an alkyl radical. acs.org This radical can then participate in various transformations, such as addition to olefins. acs.org
For example, in a Giese-type radical addition, the alkyl radical generated from an NHPI ester adds to an electron-deficient olefin to form a new radical intermediate. This intermediate can then be reduced to the final product. acs.org
Photochemical reactions can also induce rearrangements in ester-containing molecules. The photo-Fries rearrangement of aryl esters proceeds through a radical mechanism, leading to the migration of the acyl group to the aromatic ring. While this is not an α-ester rearrangement in the context of an aliphatic chain, it demonstrates the principle of radical-induced rearrangement of an ester.
The reaction of aldehydes with peroxides can lead to the formation of ketones and esters through free-radical rearrangements. nih.gov In these reactions, an acyl radical is generated from the aldehyde, which can then undergo further reactions, including rearrangements, before forming the final product.
In the context of this compound, a radical could be generated at the carbon bearing the bromine atom. This allylic radical would be resonance-stabilized. While a direct rearrangement of the acetate group at the α-position is not explicitly described, the presence of the ester functionality could influence the subsequent reactions of this radical, potentially leading to rearranged products under specific conditions.
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide powerful tools for understanding the mechanisms and energetics of rearrangement reactions, including 1,2-shifts in allylic systems. These computational studies can elucidate transition state geometries, activation barriers, and reaction pathways that are often difficult to probe experimentally.
In the context of reactions involving allylic systems similar to derivatives of this compound, DFT studies have provided significant insights into 1,2-shift rearrangements. For instance, in the bromination of allylaryl derivatives, DFT calculations have shown that the nature of the substituents on the aryl ring influences the reaction mechanism and the ratio of 1,2-dibromo to 1,3-dibromo adducts. libretexts.org Electron-rich aryl rings promote a 1,2-shift of the aryl group, leading to the formation of a cationic spiro[2.5] intermediate, which then yields the 1,3-dibromo product. libretexts.org In contrast, electron-poor aryl rings favor the formation of a bromonium intermediate, resulting in the 1,2-dibromo adduct. libretexts.org
These studies utilize various computational tools to analyze the reaction mechanism:
Optimized Geometries and Electron Density Maps: These help to visualize the structure of intermediates and transition states and to understand the distribution of electron density, which can explain the regioselectivity of the reaction. libretexts.org
Wiberg Bond Order Analysis: This analysis provides information about the strength of bonds and can confirm the formation of new bonds during the rearrangement. libretexts.org
Thermochemical Analysis: Calculation of free energy changes (ΔG) helps to determine the favorability of different reaction pathways. libretexts.org
Harmonic Oscillator Model of Aromaticity (HOMA) Index: This can be used to assess the degree of aromaticity in cyclic intermediates, which can be a driving force for certain rearrangement pathways. libretexts.org
Computational studies have also been used to investigate researchgate.netlibretexts.org-sigmatropic rearrangements of allylic selenoxides and selenimides, modeling the endo and exo transition states to predict enantioselectivity. researchgate.net Similarly, the enantioselective researchgate.netlibretexts.org-rearrangement of allylic ammonium (B1175870) ylides has been studied using DFT to elucidate the reaction profile, identify the catalyst resting state, and determine the turnover-rate limiting step. masterorganicchemistry.com
More recently, computational analysis has been applied to the nih.govresearchgate.net-rearrangement of allylic ammonium ylides, which is formally a forbidden concerted reaction. These studies support a mechanism involving homolytic C-N bond fission to form a radical pair, followed by in-cage recombination.
These quantum chemical studies provide a detailed, atomistic-level understanding of the factors that control rearrangement reactions in allylic systems, which is crucial for designing new reactions and catalysts with improved selectivity and efficiency.
Organometallic Transformations and Cross-Coupling Reactions
This compound and its derivatives are versatile substrates for a variety of organometallic transformations, particularly palladium-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The allylic acetate moiety serves as an excellent leaving group in the presence of a palladium(0) catalyst, which facilitates the formation of a π-allylpalladium intermediate. This intermediate can then react with a wide range of nucleophiles.
Palladium-Catalyzed Allylic Substitution and Cross-Coupling:
Palladium-catalyzed allylic substitution is a powerful tool in organic synthesis. The general catalytic cycle involves:
Oxidative Addition: A Pd(0) complex reacts with the allylic acetate to form a π-allylpalladium(II) complex, with the acetate anion as the counterion.
Transmetalation (for cross-coupling): An organometallic nucleophile (e.g., from an organoboron, organotin, or organosilicon reagent) transfers its organic group to the palladium center.
Reductive Elimination: The two organic groups on the palladium center couple, forming the desired product and regenerating the Pd(0) catalyst.
A variety of organometallic reagents can be used in these cross-coupling reactions:
Organoboron Reagents (Suzuki-Miyaura Coupling): Aryl- and vinylboronic acids or their esters can be coupled with allylic acetates. These reactions are often carried out in the presence of a base.
Organotin Reagents (Stille Coupling): Aryl- and vinylstannanes react with allylic acetates, often in the presence of a salt like lithium chloride to facilitate transmetalation. acs.org These reactions are tolerant of a variety of functional groups. acs.org
Organosilicon Reagents (Hiyama Coupling): Aryl- and vinylsiloxanes can be coupled with allylic acetates in the presence of an activator, such as a fluoride source (e.g., TBAF). In situ generated palladium(0) nanoparticles have been shown to be effective catalysts for these reactions.
The regioselectivity of the nucleophilic attack on the π-allylpalladium intermediate is a key aspect of these reactions. With substituted allylic acetates, the nucleophile can attack at either end of the allyl system. The outcome is often influenced by the nature of the ligands on the palladium catalyst and the substituents on the allyl group. For secondary and tertiary allylic acetates, the coupling often occurs exclusively at the primary position with allylic transposition. acs.org
Chemoselectivity:
In molecules containing multiple reactive sites, chemoselectivity becomes an important consideration. For example, in 2-B(pin)-substituted allylic acetates, the reaction can be directed towards allylic substitution, Suzuki-Miyaura cross-coupling, or elimination to form allenes, depending on the choice of reagents, catalysts, and reaction conditions. nih.gov
Other Metals:
While palladium is the most common catalyst for these transformations, other transition metals can also be employed. For instance, nickel-catalyzed cross-coupling of allylic alkyl ethers with organoboron compounds has been reported.
The table below summarizes some examples of palladium-catalyzed cross-coupling reactions with allylic acetates.
| Nucleophile (Organometallic Reagent) | Coupling Type | Catalyst System (Example) | Key Features |
| Aryl/Vinylboronic Acids | Suzuki-Miyaura | Pd(OAc) 2 /Phosphine-free hydrazone | Mild conditions, good yields. |
| Aryl/Vinylstannanes | Stille | Pd(dba) 2 | Mild, tolerant of functional groups, inversion of stereochemistry. acs.org |
| Aryl/Vinylsiloxanes | Hiyama | Pd(0) nanoparticles | Stereoselective, forms (E)-products. |
These organometallic transformations highlight the synthetic utility of allylic acetates as building blocks for the construction of complex organic molecules.
Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura Type Reactions)
Palladium-catalyzed cross-coupling reactions are powerful methods for the formation of carbon-carbon bonds. In the context of this compound and its derivatives, the Suzuki-Miyaura coupling provides a versatile pathway for the synthesis of complex organic molecules. This reaction typically involves the coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.
The catalytic cycle of the Suzuki-Miyaura reaction generally proceeds through three key elementary steps: oxidative addition, transmetallation, and reductive elimination. nobelprize.org The cycle begins with the oxidative addition of the organic halide (in this case, a derivative of this compound) to a palladium(0) species, forming a palladium(II) intermediate. nobelprize.orgwikipedia.org This is followed by transmetallation, where the organic group from the organoboron reagent is transferred to the palladium(II) complex, a step that is typically facilitated by a base. nobelprize.org The final step is reductive elimination, where the two coupled organic fragments are expelled from the palladium center, forming the desired product and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle. nobelprize.orgwikipedia.org
The chemoselectivity of palladium-catalyzed reactions with bifunctional reagents like 2-B(pin)-substituted allylic acetates can be controlled by the choice of reagents and reaction conditions to favor either allylic substitution or Suzuki-Miyaura cross-coupling. nih.gov For the Suzuki-Miyaura pathway to be favored, the oxidative addition of the aryl halide to the palladium(0) catalyst should occur more rapidly than the interaction of the catalyst with the allylic acetate. nih.gov
Research has demonstrated the successful Suzuki-Miyaura cross-coupling of various allylic boronates with aryl and vinyl halides, showcasing the broad applicability of this methodology. organic-chemistry.org The use of potassium organotrifluoroborates in these couplings is advantageous due to their stability and ease of handling. organic-chemistry.org
Table 1: Selected Examples of Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Allylic Substrate | Coupling Partner | Catalyst | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|---|---|---|
| 1 | 2-B(pin)-substituted allylic acetate | Aryl iodide | Pd(OAc)₂/dppf | K₃PO₄ | Toluene/H₂O | 2-Aryl-substituted allylic acetate | 90 |
| 2 | Oxygen-substituted allylboronate | Aryl bromide | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | Allylic siloxane | 98 |
| 3 | Potassium aryltrifluoroborate | Alkenyl bromide | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/H₂O | Styrene derivative | High |
Iridium-Catalyzed Enantioconvergent Allylations
Iridium-catalyzed enantioconvergent allylation reactions have emerged as a powerful tool for the synthesis of chiral molecules. These reactions utilize a chiral iridium catalyst to control the stereochemical outcome of the reaction, often converting a racemic starting material into a single enantiomer of the product with high enantioselectivity.
In the context of this compound derivatives, iridium catalysts can facilitate the enantioselective allylic alkylation of various nucleophiles. The mechanism of these reactions generally involves the formation of a π-allyl iridium intermediate from the allylic acetate. The chiral ligand coordinated to the iridium center then directs the subsequent nucleophilic attack to one of the two termini of the allyl group, leading to the formation of a new stereocenter with high enantiomeric excess.
A key feature of these reactions is their ability to perform dynamic kinetic asymmetric transformations, where the racemic starting material is converted to a single product enantiomer in high yield and enantioselectivity. This is achieved when the rate of racemization of the starting material or a key intermediate is faster than the rate of the stereoselective product-forming step.
Research has shown that iridium-catalyzed allylic substitution reactions can be applied to a wide range of substrates, including those with alkyl substituents, which have traditionally been challenging substrates. organic-chemistry.org The choice of ligand is crucial for achieving high enantioselectivity. Phosphoramidite ligands, for instance, have been successfully employed in iridium-catalyzed enantioselective allyl-allyl cross-coupling reactions. organic-chemistry.orgnih.gov
Table 2: Examples of Iridium-Catalyzed Enantioselective Allylations
| Entry | Allylic Substrate | Nucleophile | Catalyst System | Product | Yield (%) | ee (%) |
|---|---|---|---|---|---|---|
| 1 | Racemic branched alkyl-substituted allylic acetate | Malonate | Krische's π-allyliridium C,O-benzoate catalyst | Chiral alkylated malonate | High | High |
| 2 | Racemic secondary allylic alcohol | Allylboronic ester | Iridium-(P, olefin) phosphoramidite | Chiral 1,5-diene | 82 | >99 |
| 3 | Racemic branched allylic alcohol | Malonate | (R)-Ir-Tol-BINAP/Cs₂CO₃ | Chiral branched product | High | High |
Allylation of Carbonyl Compounds and Their Precursors
The allylation of carbonyl compounds, such as aldehydes and ketones, is a fundamental carbon-carbon bond-forming reaction in organic synthesis, leading to the formation of valuable homoallylic alcohols. organic-chemistry.org this compound and its derivatives can serve as effective allylating agents in these transformations, often mediated by a metallic catalyst.
The general mechanism involves the generation of an active allylmetal species from the allylic acetate. This species then acts as a nucleophile, attacking the electrophilic carbonyl carbon to form a new carbon-carbon bond. The reaction is often facilitated by a reducing agent, such as zinc dust, which can reduce a catalyst precursor to its active form. organic-chemistry.org
For instance, a cobalt-catalyzed method has been developed for the allylation of carbonyl compounds using allylic acetates. organic-chemistry.org In this system, a cobalt(II) salt is reduced in situ to a more reactive cobalt(I) species, which then facilitates the allylation process. organic-chemistry.org This method has been shown to be effective for a variety of aldehydes and ketones, including aliphatic, aromatic, and heteroaromatic substrates. organic-chemistry.org
Furthermore, iridium catalysts have been employed in the allylation of aldehydes and alcohols using allyl acetate. nih.gov These reactions can proceed from either the alcohol or aldehyde oxidation level, showcasing the versatility of the catalytic system. nih.gov The use of allyl acetate as an allyl donor in these reactions provides an alternative to preformed organometallic reagents. nih.govwikipedia.org
Table 3: Examples of Allylation of Carbonyl Compounds
| Entry | Carbonyl Compound | Allylating Agent | Catalyst System | Product | Yield (%) |
|---|---|---|---|---|---|
| 1 | Various aldehydes and ketones | Allylic acetate | CoBr₂/Zn | Homoallylic alcohol | Good to excellent |
| 2 | Benzylic and allylic alcohols | Allyl acetate | [IrCl(cod)]₂/BIPHEP | C-allylation product | Good to excellent |
| 3 | Various aldehydes | Allyl acetate | RuCl₃/CO/H₂O/Et₃N | Homoallylic alcohol | High |
Stereochemical and Regiochemical Control in Reactions of 2 Bromomethyl Allyl Acetate Derivatives
Diastereoselective Synthesis of (E)- and (Z)-Allylic Bromides
The diastereoselective synthesis of (E)- and (Z)-allylic bromides derived from 2-(bromomethyl)allyl acetate (B1210297) is crucial for controlling the geometry of subsequent products in cross-coupling and substitution reactions. While direct diastereoselective bromination of a pre-existing 2-(acetoxymethyl)allyl system can be challenging, stereocontrol is often achieved by employing strategies that rely on the stereochemistry of a precursor, typically a stereodefined allylic alcohol.
One common approach involves the synthesis of geometrically pure (E)- or (Z)-allylic alcohols, which can then be converted to the corresponding allylic bromides with retention or inversion of configuration, depending on the chosen brominating agent and reaction conditions. For instance, the use of reagents like N-bromosuccinimide (NBS) in the presence of triphenylphosphine (B44618) (the Appel reaction) or phosphorus tribromide (PBr3) can provide access to the desired allylic bromides.
While specific examples for the diastereoselective synthesis of 2-(bromomethyl)allyl acetate are not extensively documented, the principles can be drawn from analogous systems. For example, the stereoselective synthesis of diethyl (E)-1-(bromomethyl)-2-cyanovinylphosphonate has been reported, highlighting that the careful selection of reaction pathways can lead to high diastereoselectivity in related structures. researchgate.net The stereochemical outcome is often dictated by the mechanism of the bromination step, with SN2-type reactions typically proceeding with inversion of configuration and other mechanisms potentially leading to retention.
Furthermore, olefination reactions, such as the Wittig or Horner-Wadsworth-Emmons reactions, can be employed to construct the carbon skeleton with a defined double bond geometry, which is then carried through to the final allylic bromide. The choice of reagents and reaction conditions in these olefination strategies is critical for achieving high diastereoselectivity.
The table below summarizes general strategies that can be adapted for the diastereoselective synthesis of (E)- and (Z)-allylic bromides.
| Strategy | Description | Key Reagents/Conditions | Expected Outcome |
| Stereospecific Bromination of Allylic Alcohols | Conversion of a diastereomerically pure allylic alcohol to the corresponding bromide. | PBr₃, CBr₄/PPh₃, NBS/PPh₃ | High diastereoselectivity, with stereochemistry dependent on the reaction mechanism (retention or inversion). |
| Stereoselective Olefination followed by Functionalization | Construction of the alkene with a defined (E) or (Z) geometry, followed by introduction of the bromomethyl and acetate groups. | Wittig reagents (stabilized for E, unstabilized for Z), Horner-Wadsworth-Emmons reagents. | High diastereoselectivity based on the inherent selectivity of the olefination reaction. |
Regioselective Control in Nucleophilic Attack and Subsequent Cyclizations
The presence of multiple electrophilic sites in this compound derivatives—namely the carbon bearing the bromine and the two carbons of the allyl system—necessitates precise control over the regioselectivity of nucleophilic attack. The outcome of such reactions is highly dependent on the nature of the nucleophile, the catalyst employed, and the reaction conditions.
In palladium-catalyzed reactions, such as the Suzuki cross-coupling, the regioselectivity of the reaction of 2-bromo-5-(bromomethyl)thiophene (B1590285) with aryl boronic acids has been shown to be highly controlled, leading to the formation of 2-(bromomethyl)-5-aryl-thiophenes. researchgate.netdntb.gov.ua This demonstrates that under specific catalytic conditions, selective reaction at one electrophilic site over another is achievable.
Nucleophilic attack can occur via an SN2 or an SN2' mechanism. A direct SN2 attack on the carbon bearing the bromine atom leads to a substitution product where the nucleophile is attached to the methylene (B1212753) group. Conversely, an SN2' attack at the terminal carbon of the allyl system results in an allylic rearrangement. The balance between these two pathways is influenced by steric hindrance around the electrophilic centers and the electronic properties of the substrate and nucleophile.
Subsequent intramolecular nucleophilic attack can lead to cyclization reactions. The regioselectivity of these cyclizations is governed by Baldwin's rules and the conformational preferences of the transition state. For instance, the reaction of 2-quinolinesulfenyl halides with alkenes leads to the regioselective formation of thiazolo[3,2-a]quinolin-10-ium derivatives through an annulation reaction. researchgate.net Although not directly involving this compound, this illustrates how the interplay of electronic and steric factors directs the formation of specific cyclic products from related allylic systems.
The following table provides examples of regioselective outcomes in reactions of related allylic systems.
| Reaction Type | Substrate/Reagent | Catalyst/Conditions | Major Product | Regioselectivity |
| Suzuki Cross-Coupling | 2-Bromo-5-(bromomethyl)thiophene / Arylboronic acid | Pd(PPh₃)₄, K₃PO₄ | 2-(Bromomethyl)-5-aryl-thiophene | Selective coupling at the 5-position of the thiophene (B33073) ring. researchgate.netdntb.gov.ua |
| Nucleophilic Substitution | Diethyl (E)-1-(bromomethyl)-2-cyanovinylphosphonate / Secondary amines | Methanol | (SN2') substitution–isomerization or (SN2) substitution products | Regioselectivity is dependent on the steric bulk of the amine. researchgate.net |
Enantioselective Transformations via Chiral Catalysis
The development of enantioselective transformations of allylic substrates, including derivatives of this compound, is a significant area of research, with palladium-catalyzed allylic substitution being a prominent method. uni-muenchen.de The use of chiral ligands in conjunction with a metal catalyst, typically palladium, allows for the creation of chiral products with high enantiomeric excess (ee).
In these reactions, the palladium catalyst coordinates to the double bond of the allylic acetate, facilitating the departure of the acetate leaving group to form a π-allylpalladium intermediate. A nucleophile then attacks this intermediate, and the enantioselectivity of the reaction is determined by the chiral ligand, which influences the facial selectivity of the nucleophilic attack. nih.govorganic-chemistry.org
A wide variety of chiral ligands have been developed for enantioselective palladium-catalyzed allylic alkylations, including those based on phosphines, phosphoramidites, and N-heterocyclic carbenes. nih.govorganic-chemistry.org The choice of ligand is critical and is often tailored to the specific substrate and nucleophile to achieve optimal enantioselectivity. For instance, iridium-catalyzed enantioselective allylic alkylation of racemic allylic alcohols with malonates has been achieved with excellent enantioselectivity using a chiral Ir/(P, olefin) complex. orgsyn.orgresearchgate.net
The scope of nucleophiles in these enantioselective transformations is broad and includes soft carbon nucleophiles like malonates, as well as nitrogen, oxygen, and sulfur nucleophiles. organic-chemistry.org This versatility allows for the synthesis of a wide range of chiral building blocks.
The table below highlights key aspects of enantioselective transformations in allylic systems.
| Catalytic System | Ligand Type | Typical Nucleophiles | Key Features |
| Palladium Catalysis | Chiral phosphines (e.g., Trost ligand), phosphoramidites | Malonates, amines, phenols, sulfinates | High enantioselectivity, broad substrate scope, formation of C-C, C-N, C-O, and C-S bonds. nih.govorganic-chemistry.org |
| Iridium Catalysis | Chiral (P, olefin) complexes | Malonates | Excellent enantioselectivity for the alkylation of racemic allylic alcohols. orgsyn.orgresearchgate.net |
| Lewis Base Catalysis | Chiral Lewis bases | Aldehydes | Enantioselective construction of homoallylic alcohols. organic-chemistry.org |
Influence of Steric and Electronic Effects on Reaction Selectivity
The selectivity of reactions involving this compound derivatives is profoundly influenced by a combination of steric and electronic effects. These factors play a crucial role in determining both the regioselectivity and stereoselectivity of a given transformation.
Steric Effects: The steric hindrance around the different reactive sites of the molecule can direct the approach of a nucleophile or catalyst. For example, in nucleophilic substitution reactions, a bulky nucleophile may preferentially attack the less sterically hindered terminal carbon of the allyl system (SN2' pathway) over the more hindered carbon bearing the leaving group (SN2 pathway). nih.gov Similarly, the size of substituents on the allylic backbone can influence the regioselectivity of palladium-catalyzed allylic substitution reactions. scispace.com Research has shown that steric hindrance can be a decisive factor in controlling the regioselectivity of various chemical transformations. nih.gov
Electronic Effects: The electronic properties of the substituents on the allylic framework can also dictate the regioselectivity of nucleophilic attack. Electron-withdrawing groups can influence the charge distribution in the π-allylpalladium intermediate, making one terminus of the allyl system more electrophilic and thus more susceptible to nucleophilic attack. Conversely, electron-donating groups can favor attack at the other terminus. In cross-coupling reactions, the electronic nature of the aryl halide can impact the reaction yield and efficiency.
The interplay between steric and electronic effects is often complex and can be subtle. A computational study on the synthesis of N-aroylmethyl-4-arylimidazoles revealed that steric factors governed the reaction course and product ratio. researchgate.net This highlights the importance of considering both steric and electronic contributions when predicting the outcome of reactions involving substituted allylic systems.
The following table summarizes the general influence of steric and electronic effects on reaction selectivity.
| Effect | Influence on Selectivity | Example |
| Steric Hindrance | Directs nucleophilic attack to the less hindered position. Can influence the ratio of linear to branched products in allylic alkylations. | Bulky nucleophiles favoring SN2' attack. The size of a substituent at the 2-position of an allylic acetate influencing regioselectivity in the Tsuji-Trost reaction. scispace.com |
| Electronic Effects | Modulates the electrophilicity of the carbon atoms in the allyl system. Electron-withdrawing groups can direct nucleophilic attack to the γ-position, while electron-donating groups can favor attack at the α-position. | The reduced electron-donating effect of acetate groups compared to hydroxyl groups changing the regioselectivity of electrophilic substitution. |
Applications of 2 Bromomethyl Allyl Acetate As a Synthetic Building Block
Role in the Total Synthesis of Natural Products (e.g., Necic Acid) and Analogues
Necic acids are components of pyrrolizidine (B1209537) alkaloids, a large class of natural products with a characteristic bicyclic core. emich.edu While a direct total synthesis of Necic Acid employing 2-(bromomethyl)allyl acetate (B1210297) has not been extensively documented in readily available literature, the structural motifs within this reagent make it a plausible precursor for the construction of the pyrrolizidine skeleton. The synthesis of the pyrrolizidine alkaloid core is a significant area of research due to the diverse biological activities of these compounds, including potential therapeutic applications. emich.edunih.goviastate.edu
The general strategy for the synthesis of the pyrrolizidine core often involves the construction of a substituted pyrrolidine (B122466) ring followed by the formation of the second five-membered ring. The functional groups present in 2-(bromomethyl)allyl acetate could be strategically utilized in such synthetic routes. For instance, the allylic bromide moiety is an excellent electrophile for alkylation reactions, which could be employed to introduce a key carbon fragment onto a nitrogen-containing precursor. Subsequent manipulation of the allyl and acetate functionalities could then facilitate the necessary cyclization steps to form the bicyclic core.
Building Block for the Synthesis of Heterocyclic Compounds
The reactivity of this compound makes it a valuable precursor for the synthesis of various heterocyclic compounds, including α-methylene-γ-butyrolactones, α-alkylidene-β-lactams, and pyrrolin-2-ones.
α-Methylene-γ-butyrolactones: The α-methylene-γ-butyrolactone moiety is a common structural feature in many natural products with significant biological activity. The synthesis of this heterocyclic system can be achieved through various strategies, and reagents similar in structure to this compound are often employed.
α-Alkylidene-β-lactams: The β-lactam ring is a core component of many antibiotic drugs. The introduction of an α-alkylidene substituent can modulate the biological activity of these compounds. Synthetic routes towards α-alkylidene-β-lactams can involve the reaction of an imine with a ketene (B1206846) or related species.
Pyrrolin-2-ones: Pyrrolin-2-ones are five-membered nitrogen-containing heterocycles that serve as intermediates in the synthesis of more complex molecules. Their synthesis can be accomplished through various cyclization strategies.
| Heterocyclic Compound | Synthetic Strategy |
| α-Methylene-γ-butyrolactones | Tandem reactions involving allylation and lactonization. |
| α-Alkylidene-β-lactams | Cycloaddition reactions of imines with ketenes or their equivalents. |
| Pyrrolin-2-ones | Intramolecular cyclization of appropriate precursors. |
Intermediacy in the Synthesis of Complex Peptides and Unnatural Amino Acids
The development of methods for the synthesis of unnatural amino acids is a significant area of research, as their incorporation into peptides can lead to compounds with enhanced stability and novel biological properties. chim.it The allylic functionality is a useful group in this context, and this compound can serve as a reagent for the introduction of an allyl group into amino acid precursors.
The synthesis of α-allyl amino esters has been achieved through the allylation of α-chloro glycine (B1666218) esters. chim.it Similarly, the alkylation of amino acid enolates with allylic bromides is a common strategy for the synthesis of unnatural amino acids. nih.gov The reactivity of this compound would allow for its use in such alkylation reactions, providing access to novel amino acid building blocks.
Furthermore, the modification of peptides is a crucial aspect of peptide chemistry, enabling the introduction of various functionalities to enhance their therapeutic potential. nih.govnih.gov The allylic group can be used as a handle for further chemical transformations, such as cross-metathesis or thiol-ene reactions, to attach other molecules to the peptide. nih.gov The use of allyl protecting groups in peptide synthesis is also well-established, offering orthogonality to other protecting groups. google.com
Precursor for Functionalized Organosulfur Compounds
This compound is a suitable precursor for the synthesis of a variety of functionalized organosulfur compounds, including allyl thiosulfonates, allyl disulfanes, and allyl sulfones. The allylic bromide moiety readily undergoes nucleophilic substitution with sulfur-containing nucleophiles.
Allyl Thiosulfonates and Allyl Disulfanes: A straightforward method for the synthesis of functionalized allyl thiosulfonates involves the reaction of allyl bromides with sodium arylthiosulfonates. These allyl thiosulfonates can then be transformed into diallyl disulfanes and unsymmetrical allyl disulfanes.
Allyl Sulfones: The synthesis of allyl sulfones can be achieved through several methods, including the reaction of allyl bromides with sulfinate salts or through palladium-catalyzed multicomponent cross-coupling reactions.
| Organosulfur Compound | Synthetic Approach |
| Allyl Thiosulfonates | Reaction of this compound with sodium arylthiosulfonates. |
| Allyl Disulfanes | Transformation of allyl thiosulfonates. |
| Allyl Sulfones | Reaction with sulfinate salts or Pd-catalyzed cross-coupling. |
Utility in Polymer Chemistry for Molecular Weight and End Group Control
In the field of polymer chemistry, controlling the molecular weight and the nature of the end groups of a polymer is crucial for tailoring its properties. Addition-fragmentation chain transfer (AFCT) is a powerful technique used in radical polymerization to achieve this control. researchgate.net Compounds similar in structure to this compound, such as methyl α-(bromomethyl)acrylate and allyl bromide, have been shown to function as effective chain transfer agents in the radical polymerization of monomers like methyl methacrylate (B99206) and methyl acrylate. researchgate.net
The mechanism of AFCT involves the addition of a propagating polymer radical to the double bond of the chain transfer agent, followed by the fragmentation of the resulting radical, which leads to the formation of a new, smaller radical that can initiate a new polymer chain. This process allows for the control of the molecular weight of the resulting polymer and the introduction of specific end groups. researchgate.net The presence of both a reactive double bond and a labile carbon-bromine bond in this compound makes it a potential candidate for use as a chain transfer agent in controlled radical polymerization processes. researchgate.netcmu.eduresearchgate.netnih.govtue.nl
Participation in Annulation and Carbocyclization Strategies
Annulation and carbocyclization reactions are powerful tools in organic synthesis for the construction of cyclic molecules. nih.govresearchgate.netnycu.edu.twlibretexts.org The bifunctional nature of this compound makes it a suitable substrate for these types of transformations. The presence of both an electrophilic center (the carbon bearing the bromine atom) and a π-system (the double bond) allows for its participation in a variety of cycloaddition and tandem reactions. libretexts.orgnih.govd-nb.infoorgmech.co.uk
For instance, this compound could potentially participate in [3+2] cycloaddition reactions with suitable 1,3-dipoles, leading to the formation of five-membered rings. nycu.edu.tw Additionally, it could be employed in tandem reactions where an initial nucleophilic substitution at the allylic bromide is followed by an intramolecular cyclization involving the allyl group. mdpi.com These strategies provide efficient routes to complex carbocyclic and heterocyclic frameworks.
Advanced Spectroscopic and Diffraction Techniques for Structural and Mechanistic Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual atoms. For 2-(Bromomethyl)allyl acetate (B1210297), both ¹H and ¹³C NMR are instrumental in confirming its molecular structure.
¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Bromomethyl)allyl acetate is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The chemical shifts are influenced by the electronegativity of neighboring atoms and the presence of pi systems.
Vinylic Protons: The two protons on the terminal double bond (=CH₂) are diastereotopic and are expected to appear as distinct signals in the range of δ 5.0-5.5 ppm.
Allylic Protons (-CH₂-O): The two protons of the methylene (B1212753) group attached to the acetate oxygen are anticipated to resonate as a doublet around δ 4.6-4.8 ppm.
Bromomethyl Protons (-CH₂-Br): The methylene protons adjacent to the bromine atom are expected to appear as a singlet in the region of δ 4.0-4.2 ppm.
Acetyl Protons (-C(O)CH₃): The three equivalent protons of the methyl group of the acetate moiety will give rise to a sharp singlet, typically around δ 2.1 ppm.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.
Carbonyl Carbon: The carbon atom of the carbonyl group (C=O) is the most deshielded and is expected to have a chemical shift in the range of δ 170-171 ppm.
Vinylic Carbons: The sp² hybridized carbons of the double bond are expected to resonate at approximately δ 134 ppm for the quaternary carbon and around δ 118 ppm for the terminal =CH₂ carbon.
Methylene Carbons: The allylic methylene carbon (-CH₂-O) is predicted to appear around δ 65 ppm, while the bromomethyl carbon (-CH₂-Br) is expected at a lower field, around δ 33 ppm, due to the deshielding effect of the bromine atom.
Acetyl Carbon: The methyl carbon of the acetate group is anticipated to have a chemical shift in the region of δ 20-21 ppm.
Predicted NMR Data for this compound
| ¹H NMR | ¹³C NMR | |||
|---|---|---|---|---|
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment | Predicted Chemical Shift (δ, ppm) |
| =CH₂ | 5.0-5.5 | m | C=O | 170-171 |
| -CH₂-O | 4.6-4.8 | d | C=CH₂ | ~134 |
| -CH₂-Br | 4.0-4.2 | s | =CH₂ | ~118 |
| -C(O)CH₃ | ~2.1 | s | -CH₂-O | ~65 |
| -CH₂-Br | ~33 | |||
| -C(O)CH₃ | 20-21 |
Dynamic studies using variable temperature NMR could also provide insights into conformational changes or restricted bond rotations within the molecule, although significant dynamic processes are not anticipated for this relatively simple structure under standard conditions.
X-ray Crystallography for Absolute Configuration and Solid-State Structural Determination
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This method can provide unambiguous information about bond lengths, bond angles, and the absolute configuration of chiral molecules. nih.gov
For this compound, which is likely a liquid at room temperature, obtaining a single crystal suitable for X-ray diffraction would require crystallization at low temperatures. If a suitable crystal can be grown, the resulting crystal structure would definitively confirm the connectivity of the atoms and provide precise geometric parameters.
The presence of the heavy bromine atom would be advantageous for the crystallographic analysis, as it scatters X-rays strongly, aiding in the solution of the phase problem. The solid-state structure would reveal details about intermolecular interactions, such as dipole-dipole interactions and van der Waals forces, which govern the packing of the molecules in the crystal lattice. While no published crystal structure for this compound is currently available, the technique remains the gold standard for unequivocal structural determination in the solid state.
Mass Spectrometry (High-Resolution and Low-Resolution) for Molecular Mass and Fragmentation Pathway Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS): HRMS provides a very precise measurement of the molecular mass, which can be used to determine the elemental composition of the molecule. For this compound (C₆H₉BrO₂), the theoretical monoisotopic mass is 191.9786 g/mol . An experimental HRMS measurement would be expected to be very close to this value, confirming the molecular formula.
Low-Resolution Mass Spectrometry: Low-resolution mass spectrometry provides the nominal molecular weight and, importantly, reveals the fragmentation pattern of the molecule upon ionization. The fragmentation of this compound is expected to be influenced by the functional groups present, namely the ester and the alkyl bromide. libretexts.orgyoutube.com
Predicted Fragmentation Pathways:
Loss of the bromo-methyl radical: Cleavage of the C-C bond adjacent to the bromine atom could lead to the loss of a ·CH₂Br radical.
Loss of the acetoxy group: The ester linkage can cleave to lose an acetoxy radical (·OCOCH₃) or acetic acid (CH₃COOH) through rearrangement.
Formation of an acylium ion: A common fragmentation pathway for esters is the formation of the acylium ion [CH₃CO]⁺, which would give a strong peak at m/z 43. nih.govmassbank.eu
Loss of a bromine radical: Cleavage of the C-Br bond would result in the loss of a bromine radical (·Br).
Predicted Mass Spectrometry Data for this compound
| m/z | Predicted Fragment Ion | Significance |
|---|---|---|
| 192/194 | [C₆H₉BrO₂]⁺ | Molecular ion (M⁺) peak, showing isotopic pattern for Bromine |
| 113 | [M - Br]⁺ | Loss of a bromine radical |
| 43 | [CH₃CO]⁺ | Acylium ion, often the base peak for acetates |
The isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be a key diagnostic feature in the mass spectrum, with the molecular ion and any bromine-containing fragments appearing as a pair of peaks of nearly equal intensity, separated by two mass units.
Infrared (IR) Spectroscopy for Identification of Key Functional Groups
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the ester and alkene functionalities.
C=O Stretch: A strong, sharp absorption band is expected in the region of 1740-1760 cm⁻¹ corresponding to the stretching vibration of the ester carbonyl group. masterorganicchemistry.com
C-O Stretch: The C-O stretching vibrations of the ester group are anticipated to appear as two bands in the region of 1000-1300 cm⁻¹.
C=C Stretch: A medium intensity band around 1640-1680 cm⁻¹ is expected for the C=C double bond stretch.
=C-H Stretch: The stretching vibration of the sp² C-H bonds of the alkene is expected to appear just above 3000 cm⁻¹.
C-H Stretch: The stretching vibrations of the sp³ C-H bonds in the methyl and methylene groups will be observed just below 3000 cm⁻¹.
C-Br Stretch: The C-Br stretching vibration is expected to be in the fingerprint region, typically between 500 and 600 cm⁻¹.
Predicted Infrared Spectroscopy Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
|---|---|---|
| C=O (Ester) | 1740-1760 | Strong |
| C=C (Alkene) | 1640-1680 | Medium |
| =C-H (Alkene) | >3000 | Medium |
| C-H (Alkane) | <3000 | Medium-Strong |
| C-O (Ester) | 1000-1300 | Strong |
| C-Br | 500-600 | Medium-Strong |
Elemental Analysis for Empirical Formula Confirmation
Elemental analysis is a fundamental technique used to determine the mass percentages of the elements (carbon, hydrogen, oxygen, bromine, etc.) in a compound. This data is then used to confirm the empirical formula and, in conjunction with molecular weight data from mass spectrometry, the molecular formula. For a new compound, it is a critical measure of purity. nih.gov
For this compound, with the molecular formula C₆H₉BrO₂, the theoretical elemental composition can be calculated.
Theoretical Elemental Analysis for C₆H₉BrO₂
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage |
|---|---|---|---|---|
| Carbon (C) | 12.011 | 6 | 72.066 | 37.33% |
| Hydrogen (H) | 1.008 | 9 | 9.072 | 4.70% |
| Bromine (Br) | 79.904 | 1 | 79.904 | 41.39% |
| Oxygen (O) | 15.999 | 2 | 31.998 | 16.58% |
| Total | 193.040 | 100.00% |
Calculations are based on atomic masses and the molecular formula C₆H₉BrO₂.
Experimental results from elemental analysis should be in close agreement (typically within ±0.4%) with these theoretical values to confirm the empirical formula and the purity of the synthesized compound. nih.gov
Computational and Theoretical Chemistry Insights into 2 Bromomethyl Allyl Acetate Reactivity
Quantum Chemical Calculations for Elucidating Reaction Mechanisms and Intermediates
Quantum chemical calculations are fundamental in mapping out the potential energy surfaces of reactions involving 2-(Bromomethyl)allyl acetate (B1210297). These calculations can elucidate complex reaction mechanisms by identifying and characterizing the structures of reactants, products, and, crucially, transient species such as intermediates and transition states.
For reactions involving allylic systems, such as the bromination of allylarenes, computational studies have revealed the nature of key intermediates. nih.gov For instance, in analogous bromination reactions, the formation of bromonium intermediates and subsequent intramolecular rearrangements can be computationally modeled. nih.gov Similar quantum chemical approaches can be applied to 2-(Bromomethyl)allyl acetate to investigate its reaction pathways. For example, in nucleophilic substitution reactions, calculations can help determine whether the reaction proceeds through an SN2, SN2', or a more complex stepwise mechanism involving carbocationic intermediates.
In a study on a related bromomethyl-substituted heterocycle, quantum chemical calculations were instrumental in optimizing reaction conditions and regioselectively synthesizing desired products by mapping the multichannel interaction with a nucleophile. mdpi.com This highlights the power of these methods in predicting and controlling reaction outcomes. The calculations can reveal the formation of ion pairs and other intermediates that govern the reaction pathway. mdpi.com
Density Functional Theory (DFT) Studies for Transition State Analysis and Energy Profiles
Density Functional Theory (DFT) has become a popular and effective method for studying the reactivity of organic molecules due to its balance of computational cost and accuracy. researchgate.netnih.gov DFT calculations are particularly valuable for locating and characterizing transition states, which are the energetic barriers that control the rate of a chemical reaction. By calculating the energies of reactants, transition states, and products, a complete reaction energy profile can be constructed.
For this compound, DFT studies can be employed to analyze the transition states of various potential reactions, such as nucleophilic substitution, elimination, or addition reactions. The geometry of the transition state provides crucial information about the bonding changes occurring during the reaction. For example, in a substitution reaction, the calculated bond lengths and angles in the transition state can confirm a concerted or stepwise mechanism.
The performance of different DFT functionals can vary, and it is important to select a functional that accurately describes the system of interest. researchgate.netnih.gov For instance, hybrid functionals are often used to obtain reliable energies for transition states in organic reactions. researchgate.net These theoretical investigations can provide quantitative data on activation energies, which can then be correlated with experimental reaction rates.
Computational Modeling of Stereoselectivity and Regioselectivity
Reactions involving this compound can often lead to multiple products, making stereoselectivity and regioselectivity important considerations. Computational modeling provides a powerful means to predict and understand the origins of this selectivity. By calculating the energies of the different transition states leading to various stereoisomers or regioisomers, the preferred reaction pathway can be identified.
For example, in allylic substitution reactions, the nucleophile can attack at either the α-carbon (adjacent to the leaving group) or the γ-carbon of the allyl system. DFT calculations can determine the activation energies for both pathways, thereby predicting the regioselectivity of the reaction. Similarly, for reactions involving the creation of new stereocenters, computational models can predict which diastereomer or enantiomer will be formed preferentially.
Studies on other systems, such as [3+2] cycloaddition reactions, have demonstrated the utility of DFT in elucidating the molecular mechanism and predicting both regioselectivity and stereoselectivity. researchgate.net These computational approaches analyze the electronic properties of the reactants to understand the interactions that favor the formation of specific products. researchgate.net
Theoretical Investigations of Radical Species and Pathways
The presence of a bromine atom and an allylic system in this compound suggests that it can also participate in radical reactions. Theoretical investigations are crucial for understanding the mechanisms of these reactions, which often involve short-lived and highly reactive radical intermediates.
Computational studies can model the homolytic cleavage of the carbon-bromine bond to form a radical species. The stability and subsequent reactions of this radical can then be explored theoretically. For instance, in a process analogous to the Surzur-Tanner rearrangement, a 1,2-radical migration could be a potential pathway. nih.gov Preliminary computational studies on similar allyl carboxylates suggest a non-chain radical mechanism involving the formation of an electron donor-acceptor complex and subsequent radical migration and atom transfer processes. nih.gov
Experimental evidence, such as the inhibition of a reaction by radical scavengers, often points towards a radical mechanism, which can then be further investigated and confirmed through computational studies. nih.gov These theoretical models can help to identify the key radical intermediates and transition states, providing a complete picture of the radical reaction pathway.
Future Perspectives and Emerging Research Avenues
Development of Sustainable and Green Chemistry Methodologies for Synthesis
Current synthetic routes to allylic bromides and acetates often rely on traditional methods that may involve harsh reagents and generate significant waste. prepchem.comyoutube.com The principles of green chemistry are driving the development of more environmentally benign alternatives. Future research in the synthesis of 2-(bromomethyl)allyl acetate (B1210297) and related compounds is expected to focus on atom-economical and sustainable methodologies.
One promising avenue is the development of catalytic processes that minimize waste and utilize renewable resources. For instance, processes that utilize readily available starting materials and proceed with high atom economy, such as the coupling of hydrosilanes with functionalized cyclopropenes to generate bifunctional allylic derivatives, offer a green alternative to traditional methods. nih.govuniovi.es Such approaches, if adapted for the synthesis of 2-(bromomethyl)allyl acetate, could significantly reduce the environmental impact.
Furthermore, the use of one-pot synthesis strategies, where multiple reaction steps are carried out in a single reaction vessel, can improve efficiency and reduce waste. nih.gov Research into one-pot procedures for the synthesis and subsequent functionalization of this compound would be a significant advancement. Another area of exploration is the use of sustainable radical cross-coupling processes, which can be facilitated by photoredox or electrochemical methods, offering a milder and more selective approach to the synthesis of complex allylic structures. nih.govresearchgate.net
Key Research Directions in Sustainable Synthesis:
| Research Direction | Description | Potential Benefits |
| Atom-Economical Reactions | Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. nih.govuniovi.es | Reduced waste, lower cost, increased efficiency. |
| Catalytic Methods | Utilizing catalysts to enable reactions with higher selectivity and efficiency under milder conditions. | Lower energy consumption, reduced use of stoichiometric reagents, improved product yields. |
| Renewable Feedstocks | Investigating the use of bio-based starting materials for the synthesis of the carbon backbone. | Reduced reliance on fossil fuels, improved sustainability. |
| Green Solvents | Employing environmentally friendly solvents or solvent-free reaction conditions. | Reduced pollution and health hazards associated with volatile organic compounds. |
Design of Novel Catalytic Systems for Enhanced Enantioselective and Regioselective Transformations
The two electrophilic sites of this compound present a challenge and an opportunity for selective functionalization. The development of novel catalytic systems that can differentiate between the allylic bromide and the allylic acetate moieties, and control the stereochemistry of the reaction, is a key area for future research.
Enantioselective Transformations: The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. Catalytic enantioselective synthesis of functionalized allyl acetates and related compounds has been achieved using chiral ruthenium, rhodium, palladium, and copper complexes. researchgate.netnih.govwhiterose.ac.ukworktribe.com Future work will likely focus on designing more efficient and selective catalysts for the enantioselective functionalization of this compound. This could involve the development of new chiral ligands that can effectively control the stereochemical outcome of nucleophilic substitution reactions at either of the electrophilic centers.
Regioselective Transformations: The ability to selectively target either the bromomethyl or the acetate-bearing carbon is crucial for the controlled synthesis of complex molecules. While some degree of regioselectivity has been observed in reactions of similar bifunctional compounds, achieving high levels of regiocontrol remains a challenge. nih.govresearchgate.netrsc.org Research into catalytic systems that can achieve high regioselectivity in the reactions of this compound will be a significant focus. This may involve the use of catalysts that can discriminate between the two leaving groups based on their electronic or steric properties.
Examples of Catalytic Systems for Allylic Functionalization:
| Catalyst Type | Transformation | Key Features |
| Palladium-based catalysts | Allylic C-H acetoxylation, allylic silylation | Can operate under mild, neutral conditions. acs.orgnih.gov |
| Ruthenium-based catalysts | Catalytic nucleophilic allylation of aldehydes | Environmentally benign, adaptable for large-scale applications. organic-chemistry.org |
| Iron-based catalysts | Allylic C-H functionalization of simple olefins | Utilizes earth-abundant and inexpensive metal. nih.gov |
| Cobalt-based catalysts | Allylic substitution, nucleophilic allylation | Sustainable option for allylic functionalization. rsc.org |
Expansion of Reaction Scope for Further Functionalization and Derivatization
The versatility of this compound as a synthetic intermediate can be significantly expanded by exploring a wider range of functionalization and derivatization reactions. The presence of both a good leaving group (bromide) and a group amenable to catalytic activation (acetate) allows for a diverse array of transformations.
Future research will likely focus on developing new methods for the introduction of a variety of functional groups, including carbon, nitrogen, oxygen, and sulfur nucleophiles. nih.gov The development of tandem or sequential reactions, where both electrophilic sites are functionalized in a controlled manner, will be of particular interest.
Moreover, exploring the utility of this compound in cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, could open up new avenues for the synthesis of complex molecular architectures. The development of methods for the conversion of the acetate group into other functionalities, or its use as a directing group in catalytic reactions, would further enhance the synthetic utility of this compound.
Potential Functionalization Strategies:
Sequential Nucleophilic Substitution: Stepwise reaction with different nucleophiles to introduce two distinct functional groups.
Intramolecular Cyclization: Use in the synthesis of carbo- and heterocyclic compounds through intramolecular reactions.
Polymerization: As a monomer or cross-linking agent in the synthesis of functional polymers. rsc.org
Click Chemistry: Derivatization to introduce azide (B81097) or alkyne functionalities for use in click chemistry reactions.
Exploration of Applications in Advanced Materials Science and Emerging Chemical Biology Fields
The unique structure of this compound and its derivatives makes them promising candidates for applications in materials science and chemical biology.
In materials science , functionalized allylic compounds are valuable as monomers for the synthesis of specialty polymers and as building blocks for the creation of functional materials. researchgate.net The ability to introduce specific functional groups onto the this compound scaffold could allow for the design of materials with tailored properties, such as specific optical, electronic, or mechanical characteristics. For example, derivatives of this compound could be used to create cross-linked polymers, functional surface coatings, or as components of dendrimers and other macromolecular architectures.
In the field of chemical biology , the development of biocompatible reactions for the modification of biomolecules is a major focus. The reactivity of allylic compounds has been harnessed for the site-specific functionalization of DNA and other biomolecules. sioc.ac.cn Derivatives of this compound could be designed as biocompatible probes or labeling agents. For instance, by incorporating a reporter group (e.g., a fluorophore or a biotin (B1667282) tag) through one of the electrophilic sites, the resulting molecule could be used to selectively modify proteins or nucleic acids for imaging or pull-down experiments. The diester functionality in related acylal compounds has been explored in biochemical applications to mask carboxylic acid functions and increase lipophilicity, which can enhance cell membrane penetration. mdpi.com
Emerging Applications:
| Field | Potential Application | Rationale |
| Materials Science | Synthesis of functional polymers and cross-linkers. | The bifunctional nature allows for the creation of networked and functionalized materials. researchgate.net |
| Chemical Biology | Development of bioconjugation reagents and molecular probes. | The electrophilic centers can be used to attach the molecule to biomolecules. sioc.ac.cn |
| Medicinal Chemistry | Synthesis of complex molecular scaffolds for drug discovery. | The compound serves as a versatile starting material for the construction of diverse chemical libraries. mdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(bromomethyl)allyl acetate, and what experimental parameters are critical for optimizing yield?
- Methodology : A common route involves nucleophilic substitution or allylic bromination. For example, bromination of allyl acetate derivatives using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., radical initiators, light) can introduce the bromomethyl group. Reaction temperature (0–25°C) and stoichiometric ratios (e.g., 1.1–1.5 equivalents of brominating agent) are key to minimizing side products like dibrominated species .
- Validation : Monitor reaction progress via TLC or GC-MS. Purify via column chromatography using hexane/ethyl acetate gradients .
Q. How can researchers characterize this compound, and what spectroscopic techniques are most reliable for confirming its structure?
- Methodology : Use to identify allylic protons (δ 5.6–6.2 ppm) and bromomethyl signals (δ 3.4–4.0 ppm). should show carbonyl carbons (δ 170–175 ppm) and brominated carbons (δ 30–40 ppm). High-resolution mass spectrometry (HRMS) is essential for verifying molecular ion peaks (e.g., [M+H] at m/z 195.0–197.0) .
Q. What safety protocols are mandatory when handling this compound in the laboratory?
- Guidelines : Use fume hoods, nitrile gloves, and eye protection. In case of skin contact, wash immediately with soap/water. For spills, neutralize with sodium bicarbonate and adsorb with inert materials. Store at –20°C in amber vials to prevent degradation .
Advanced Research Questions
Q. How do competing reaction pathways (e.g., elimination vs. substitution) affect the synthesis of this compound, and how can these be controlled?
- Analysis : Allylic bromination may compete with elimination under high-temperature or basic conditions. Use kinetic studies (e.g., variable-temperature NMR) to identify dominant pathways. Polar aprotic solvents (e.g., DMF) favor substitution, while protic solvents (e.g., ethanol) may drive elimination. Optimize catalyst systems (e.g., Pd for regioselective bromination) to suppress side reactions .
Q. What are the challenges in quantifying trace impurities (e.g., hydrolyzed byproducts) in this compound, and how can they be resolved analytically?
- Methodology : Hydrolysis products like acetic acid and allyl alcohol can form during storage. Use reverse-phase HPLC with UV detection (210–220 nm) or LC-MS to separate and quantify these impurities. Calibrate with spiked standards to achieve detection limits <0.1% .
Q. How does the steric and electronic environment of this compound influence its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?
- Mechanistic Insight : The bromomethyl group acts as an electrophilic site for nucleophilic attack, while the allyl acetate moiety can participate in conjugate additions. Computational studies (DFT) reveal that electron-withdrawing acetate groups enhance the electrophilicity of the bromomethyl carbon. Validate reactivity via kinetic isotope effects or Hammett plots .
Q. What contradictions exist in reported thermodynamic data (e.g., boiling points, stability) for this compound, and how should researchers reconcile these discrepancies?
- Critical Analysis : Some sources report boiling points ranging from 70–85°C (at reduced pressure), while others suggest decomposition above 100°C. These discrepancies may arise from varying purity levels or measurement techniques. Use differential scanning calorimetry (DSC) to determine decomposition thresholds and validate purity via elemental analysis .
Q. How can isotopic labeling (e.g., ) of this compound aid in mechanistic studies of its metabolic or environmental degradation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
